N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Description
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that belongs to the class of azetidinyl pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new pyrimidine-azetidinone analogues has been a focus of research due to their potential antimicrobial, antitubercular, and antioxidant activities. For instance, Chandrashekaraiah et al. (2014) synthesized a series of analogues and evaluated them for antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as bases for designing new antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). Similarly, Patel and Patel (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone and assessed their antibacterial and antifungal activities, suggesting the development of novel antimicrobial agents (Patel & Patel, 2017).
Methodological Development
The development of enantioselective methods for the functionalization of molecules, such as the α-functionalization of amines via palladium-catalyzed C–H arylation, is crucial in drug discovery. Jain et al. (2016) demonstrated a Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, providing a method that affords high enantioselectivities and exclusive regioselectivity, which is significant for the synthesis of bioactive compounds (Jain, Verma, Xia, & Yu, 2016).
Chemical Properties and Drug Discovery
Research into the chemical properties of related compounds can inform drug discovery processes. Leung et al. (2013) discovered thienopyrimidine-based inhibitors of human farnesyl pyrophosphate synthase, a new class of inhibitors significant for the treatment of diseases such as cancer, demonstrating the importance of structural studies in identifying new therapeutic agents (Leung, Langille, Mancuso, & Tsantrizos, 2013). Additionally, the crystal structure and DFT studies on related pyrimidin-2-amine compounds offer insights into their electronic structure properties, further contributing to the understanding of molecular structures in drug design (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGSUBCSQLGUDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)NC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
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